molecular formula C10H15N3O5S B1532703 ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1108050-18-5

ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B1532703
CAS RN: 1108050-18-5
M. Wt: 289.31 g/mol
InChI Key: KQZHPUPKXOMYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholines, which are part of the structure of ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate, has been a subject of research. Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are common starting materials for the preparation of morpholines . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been developed for the synthesis of substituted morpholines .


Molecular Structure Analysis

The molecular structure of ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate consists of a pyrazole ring attached to a morpholine ring via a sulfonyl group . The morpholine ring is a six-membered ring with one oxygen atom and one nitrogen atom .


Physical And Chemical Properties Analysis

Ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate is a compound with a molecular weight of 289.31 g/mol. It should be stored at a temperature of 28°C.

Safety and Hazards

The safety data sheet for ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate indicates that it may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 5-morpholin-4-ylsulfonyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5S/c1-2-18-10(14)8-7-11-12-9(8)19(15,16)13-3-5-17-6-4-13/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZHPUPKXOMYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
Reactant of Route 3
ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate
Reactant of Route 6
ethyl 3-(morpholine-4-sulfonyl)-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.